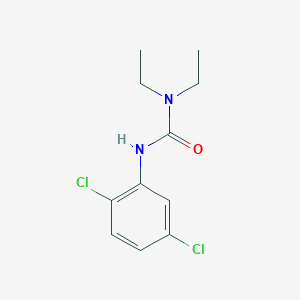

3-(2,5-Dichlorophenyl)-1,1-diethylurea

説明

3-(2,5-Dichlorophenyl)-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group attached to a diethylurea moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,1-diethylurea typically involves the reaction of 2,5-dichloroaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with diethylamine to yield the final product. The reaction conditions generally include:

- Temperature: 60-80°C

- Solvent: Tetrahydrofuran (THF)

- Reaction time: 4-6 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1-diethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, temperature25-50°C

Reduction: Lithium aluminum hydride in anhydrous ether, temperature0-25°C

Substitution: Nucleophiles in polar aprotic solvents, temperature50-100°C

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

科学的研究の応用

3-(2,5-Dichlorophenyl)-1,1-diethylurea has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its pharmacological properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

作用機序

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- 3-(2,4-Dichlorophenyl)-1,1-diethylurea

- 3-(3,5-Dichlorophenyl)-1,1-diethylurea

- 3-(2,5-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

3-(2,5-Dichlorophenyl)-1,1-diethylurea is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance its stability and interaction with molecular targets compared to other similar compounds.

生物活性

3-(2,5-Dichlorophenyl)-1,1-diethylurea is a compound that belongs to the class of phenylurea herbicides. Its biological activity has been studied primarily in the context of its effects on plant systems and its potential environmental impact. This article reviews the available literature regarding its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 251.15 g/mol

- CAS Number : 15545-51-4

This compound acts primarily as a photosynthesis inhibitor. It inhibits photosystem II (PSII) in chloroplasts by binding to the D1 protein, which is critical for electron transport during photosynthesis. This inhibition leads to the disruption of the electron transport chain, resulting in reduced ATP and NADPH production, ultimately affecting plant growth and development.

Biological Effects

The biological activity of this compound can be summarized as follows:

- Herbicidal Activity : Effective against a variety of broadleaf weeds and some grasses. The compound's efficacy is influenced by environmental factors such as soil type and moisture levels.

- Phytotoxicity : Exhibits phytotoxic effects on non-target plant species, leading to stunted growth and chlorosis.

- Environmental Impact : As a persistent herbicide, it poses risks to aquatic ecosystems through runoff and leaching.

Study 1: Herbicidal Efficacy

A study evaluated the effectiveness of this compound in controlling common weed species in agricultural settings. The results indicated that the compound significantly reduced weed biomass compared to untreated controls. The study also noted that application rates and timing were critical for maximizing efficacy.

Study 2: Phytotoxicity Assessment

Research conducted on various crop species revealed that exposure to this compound resulted in varying degrees of phytotoxicity. Sensitive crops exhibited significant reductions in growth parameters such as height and leaf area. The study highlighted the need for careful management strategies when using this herbicide in proximity to sensitive crops.

Study 3: Environmental Monitoring

An environmental monitoring study assessed the concentration of this compound in surface water bodies adjacent to agricultural fields. The findings indicated detectable levels of the herbicide post-application, raising concerns about its impact on aquatic flora and fauna.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-(2,5-dichlorophenyl)-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-7-8(12)5-6-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSZEMHNNZDAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307333 | |

| Record name | 3-(2,5-dichlorophenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15545-51-4 | |

| Record name | NSC190742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-dichlorophenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-DICHLOROPHENYL)-1,1-DIETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。